molecular formula C6H3BrClN3 B1373716 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 916420-30-9

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1373716
M. Wt: 232.46 g/mol
InChI Key: YPMBNJLVUQKSTI-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the molecular formula C6H3BrClN3 . It has a molecular weight of 232.46 g/mol . The IUPAC name for this compound is 6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine .


Molecular Structure Analysis

The InChI code for 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is 1S/C6H3BrClN3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H . The canonical SMILES structure is C1=C2C(=NC=NN2C=C1Br)Cl .


Physical And Chemical Properties Analysis

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine has a molecular weight of 232.46 g/mol . It has a topological polar surface area of 30.2 Ų and a complexity of 157 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Cancer Therapy

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs like avapritinib and remdesivir . Kinase inhibition is one of the most successful approaches in targeted therapy .
  • Methods of Application: The targeted therapy refers to targeting only specific proteins or enzymes that are dysregulated in cancer rather than killing all rapidly dividing cells .
  • Results or Outcomes: As of 30 March 2021, FDA has approved 65 small molecule protein kinase inhibitors and most of them are for cancer therapy .

Antiviral Drug

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Pyrrolo[2,1-f][1,2,4]triazine is the active moiety of the broad-spectrum antiviral drug remdesivir . This medication has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .
  • Methods of Application: The drug is used for the emergency treatment of people having severe symptoms of COVID-19 .
  • Results or Outcomes: Remdesivir has been approved by the US FDA in May 2020 for the emergency treatment of people having severe symptoms of COVID-19 .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, and H319 . Precautionary measures include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Future Directions

While specific future directions for 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine are not available, triazine derivatives have shown potential in vitro and in vivo efficacy against diverse cancers . They are also able to overcome drug resistance and reduce side effects , suggesting potential future research directions in medicinal chemistry and pharmacology.

properties

IUPAC Name

6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMBNJLVUQKSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678609
Record name 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

CAS RN

916420-30-9
Record name 6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloropyrrolo[1,2-f][1,2,4]triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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